molecular formula C11H21N3 B11735413 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11735413
M. Wt: 195.30 g/mol
InChI Key: CQGSXPQZTONBLX-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazoles.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazoles .

Scientific Research Applications

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and various kinases. The compound binds to the active site of these enzymes, blocking their activity and leading to therapeutic effects such as reduced inflammation and pain .

The molecular pathways involved in its action include the inhibition of signal transduction pathways that are critical for cell proliferation and survival. This makes pyrazole derivatives potential candidates for anticancer and anti-inflammatory therapies .

Comparison with Similar Compounds

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-3-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-8-12-11-9-14(5-2)13-10(11)3/h9,12H,4-8H2,1-3H3

InChI Key

CQGSXPQZTONBLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1C)CC

Origin of Product

United States

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